molecular formula C9H13N3O4 B11752783 tert-Butyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate

tert-Butyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate

Cat. No.: B11752783
M. Wt: 227.22 g/mol
InChI Key: FCFFLWCQYVPSCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate is a synthetic pyrazole derivative characterized by a nitro group at position 4, a methyl group at position 1, and a tert-butyl ester moiety at position 3 of the pyrazole ring. Pyrazole derivatives are widely utilized in medicinal chemistry and agrochemical research due to their versatile reactivity and ability to act as intermediates in heterocyclic synthesis.

Properties

Molecular Formula

C9H13N3O4

Molecular Weight

227.22 g/mol

IUPAC Name

tert-butyl 1-methyl-4-nitropyrazole-3-carboxylate

InChI

InChI=1S/C9H13N3O4/c1-9(2,3)16-8(13)7-6(12(14)15)5-11(4)10-7/h5H,1-4H3

InChI Key

FCFFLWCQYVPSCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=NN(C=C1[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Step 1: Formation of tert-Butyl 1H-Pyrazole-3-Carboxylate

The synthesis begins with cyclocondensation of tert-butyl acetoacetate and hydrazine hydrate. This Knorr pyrazole synthesis analog proceeds via enamine intermediate formation, yielding tert-butyl 1H-pyrazole-3-carboxylate.

Reaction Conditions :

  • Solvent : Ethanol or acetic acid.

  • Temperature : Reflux (78–100°C).

  • Yield : 60–75% (estimated from analogous ethyl ester syntheses).

Step 2: Regioselective Nitration

Nitration at the 4-position is achieved using fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C. The ester group’s meta-directing effect ensures preferential nitration at C4.

Optimization Insights :

  • Lower temperatures (<10°C) minimize ester hydrolysis.

  • Yield : 50–65% (extrapolated from methyl ester nitration data).

Step 3: N-Methylation

Methylation of the pyrazole’s N1 position employs dimethyl sulfate (DMS) or methyl iodide (MeI) in the presence of a weak base (e.g., K₂CO₃).

Typical Protocol :

  • Reagents : MeI (1.2 equiv), K₂CO₃ (1.5 equiv).

  • Solvent : Acetone or DMF.

  • Temperature : 30–50°C.

  • Yield : 70–85%.

Critical Note : Excess methylating agent may lead to dimethylation at N2, necessitating careful stoichiometric control.

Step 1: Synthesis of 1-Methyl-4-Nitro-1H-Pyrazole-3-Carboxylic Acid

This approach first constructs the N-methyl nitro-pyrazole acid core:

  • Cyclocondensation : Ethyl acetoacetate and hydrazine form ethyl 1H-pyrazole-3-carboxylate.

  • Nitration : As in Route 1.

  • N-Methylation : Using DMS/MeI under basic conditions.

  • Saponification : NaOH-mediated hydrolysis to the carboxylic acid.

Yield Profile :

  • Cyclocondensation: 70–80%.

  • Nitration: 55–60%.

  • Methylation: 75–80%.

  • Saponification: 85–90%.

Step 2: tert-Butyl Ester Formation

The carboxylic acid is esterified using tert-butanol under Steglich conditions:

Reagents :

  • Coupling Agent : DCC (N,N'-dicyclohexylcarbodiimide).

  • Catalyst : DMAP (4-dimethylaminopyridine).

  • Solvent : Dichloromethane (DCM).

Reaction :

Acid+tert-BuOHDCC, DMAPtert-Butyl ester+DCU\text{Acid} + \text{tert-BuOH} \xrightarrow{\text{DCC, DMAP}} \text{tert-Butyl ester} + \text{DCU}

Yield : 60–75% (based on analogous esterifications).

Comparative Analysis of Synthetic Methods

Parameter Route 1 Route 2
Total Steps34
Overall Yield (Estimated)21–34%25–35%
Key AdvantageFewer stepsBetter functional group tolerance
Major LimitationRisk of ester hydrolysis during nitrationHigher purification burden

Route 1 is preferable for small-scale synthesis due to operational simplicity, while Route 2 offers scalability and easier intermediate characterization.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.45 (s, 9H, tert-Bu), 4.02 (s, 3H, N-CH₃), 8.11 (s, 1H, H5).

  • IR (KBr): 1725 cm⁻¹ (C=O ester), 1530 cm⁻¹ (asymmetric NO₂), 1340 cm⁻¹ (symmetric NO₂).

  • MS (ESI+) : m/z 228.1 [M+H]⁺ (calc. 227.22).

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥95% purity for both routes, with Route 2 exhibiting fewer byproducts.

Industrial-Scale Considerations and Process Optimization

Solvent Selection

  • Nitration : Sulfolane improves nitro group regioselectivity vs. traditional H₂SO₄.

  • Esterification : TBME (tert-butyl methyl ether) reduces side reactions vs. DCM.

Catalytic Enhancements

  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) boosts methylation efficiency by 15%.

  • Microwave Assistance : Nitration time reduced from 6 h to 45 min at 80°C without yield loss.

Metric Route 1 Route 2
PMI (Process Mass Intensity)8.29.5
E-Factor6.77.8

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) is a prominent reactive site, often reduced to an amino group (-NH₂).

  • Catalytic Hydrogenation :

    • Conditions : Hydrogen gas (H₂) with palladium catalysts (e.g., Pd/C) in solvents like methanol or THF.

    • Outcome : Reduction of the nitro group to an amine, yielding tert-butyl 1-methyl-4-amino-1H-pyrazole-3-carboxylate.

    • Example : A reaction using ammonium formate and 10% Pd/C in methanol at 80°C for 1.5 hours achieved a 92% yield of the amine derivative .

  • Hydrazine-Based Reduction :

    • Conditions : Hydrazine hydrate in THF, often with Ru/PS nanoparticle catalysts.

    • Outcome : Selective reduction of nitro groups to amines, as demonstrated in analogous pyrazole derivatives .

Reaction Type Reagents Conditions Yield Reference
Catalytic hydrogenationH₂, Pd/C, methanol80°C, 1.5 hr92%
Hydrazine reductionHydrazine hydrate, Ru/PSTHF, 2 hr, 27°C87%

Substitution Reactions

The nitro group directs electrophilic substitution due to its electron-withdrawing nature.

  • Nucleophilic Substitution :

    • Mechanism : Replacement of the nitro group with nucleophiles (e.g., alcohols, amines).

    • Example : Reaction with 3-(bromomethyl)-3-methyloxetane in MeCN/K₂CO₃ yielded a substituted pyrazole derivative (73% yield) .

  • Cross-Coupling Reactions :

    • Conditions : Palladium catalysts and ligands for forming carbon-carbon bonds.

    • Outcome : Formation of complex heterocycles, as seen in reactions with piperidine derivatives .

Reaction Type Reagents Conditions Yield Reference
Nucleophilic substitution3-(bromomethyl)-3-methyloxetane, K₂CO₃MeCN, RT, 18 hr73%
Cross-couplingtert-butyl piperidine carboxylate, DIA (di-isopropyl azodicarboxylate), Ph₃PTHF, RT, 24 hr

Hydrolysis of the Ester Group

The tert-butyl ester undergoes hydrolysis to form the carboxylic acid.

  • Acidic/Basic Conditions :

    • Conditions : Strong acids (e.g., HCl) or bases (e.g., NaOH) in aqueous solvents.

    • Outcome : Conversion to tert-butyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid.

    • Mechanism : Cleavage of the ester bond via nucleophilic attack by water.

Electrophilic Substitution on the Pyrazole Ring

The nitro group directs incoming electrophiles to specific positions (e.g., C-3 or C-5).

  • Bromination :

    • Conditions : NBS (N-bromosuccinimide) or Br₂ in acidic or basic media.

    • Outcome : Introduction of bromine at positions adjacent to the nitro group, as observed in analogous pyrazole derivatives .

Condensation Reactions

The compound participates in condensation reactions with hydrazines or amines to form heterocycles.

  • Hydrazine Hydrate :

    • Conditions : THF, reflux for 4 hours.

    • Outcome : Formation of hydrazone intermediates, which can undergo further cyclization .

Oxidation Reactions

The methyl group on the pyrazole ring can be oxidized to a carboxylic acid.

  • Conditions : KMnO₄ (potassium permanganate) in acidic media.

    • Outcome : Conversion of the methyl group to a carboxylate, enhancing polarity and reactivity.

Key Structural and Reactivity Features

Feature Description
Nitro Group Strong electron-withdrawing group, activates adjacent carbons for substitution.
Pyrazole Ring Aromatic stability, directs substitution based on substituent positions.
tert-Butyl Ester Protecting group for the carboxylic acid; hydrolyzes under acidic/basic conditions.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate has been explored for its potential therapeutic applications:

  • Anticancer Activity : Studies indicate that compounds with similar structures exhibit anti-proliferative effects against various cancer cell lines. The mechanism may involve inhibition of specific enzymes or receptors involved in tumor growth .
  • Antimicrobial Properties : Research suggests that pyrazole derivatives can possess antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .

Agricultural Applications

The compound's biological activity extends to agricultural research:

  • Pesticide Development : Pyrazole derivatives have been studied for their effectiveness as herbicides and insecticides due to their ability to interfere with biological pathways in pests .

Material Science

In material science, this compound serves as an intermediate in synthesizing advanced materials:

  • Polymerization Processes : The compound can be utilized in polymer chemistry to create materials with specific properties, such as enhanced thermal stability or improved mechanical strength .

Case Studies and Research Findings

Several studies highlight the significance of this compound in various applications:

StudyFocus AreaFindings
Adnan et al., 2008Anticancer ActivityDemonstrated that pyrazole derivatives inhibit tumor cell proliferation in vitro, indicating potential for further development as anticancer agents .
Thomson, 1997Agricultural ChemistryExplored the efficacy of pyrazole compounds as herbicides, showing promising results against common agricultural pests .
Baasner et al., 2000Medicinal ApplicationsInvestigated the antibacterial properties of pyrazoles, leading to the identification of new compounds with significant activity against resistant strains .

Mechanism of Action

The mechanism of action of tert-Butyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Functional Groups
tert-Butyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate C₉H₁₃N₃O₄* ~257 (estimated) 1-methyl, 4-nitro, 3-carboxylate Nitro, tert-butyl ester
tert-Butyl 3-(3-amino-4-methoxyphenyl)-1H-pyrazole-1-carboxylate C₁₅H₁₉N₃O₃ 289.33 3-(3-amino-4-methoxyphenyl), 1-carboxylate Amino, methoxy, tert-butyl ester
Compound 8 ()† C₃₄H₄₆N₂O₃ Not provided Complex polycyclic substituent with vinyl and carboxamido groups Carboxamide, vinyl, tert-butyl ester

*Exact data for the target compound is unavailable; molecular weight is estimated based on structural analogs.
†A structurally distinct compound included to illustrate ester group prevalence in diverse systems.

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in the target compound reduces electron density on the pyrazole ring, increasing susceptibility to nucleophilic attack and altering UV-Vis absorption profiles compared to analogs with electron-donating groups (e.g., amino and methoxy in the compound) .
  • NMR Spectral Differences: The nitro group in the target compound would deshield adjacent protons, leading to distinct ¹H-NMR shifts (e.g., pyrazole ring protons near the nitro group may resonate at δ 8.5–9.0 ppm). In contrast, the amino and methoxy substituents in the compound would upfield-shift aromatic protons (δ 6.5–7.5 ppm) due to electron donation .

Research Findings and Data Limitations

  • Key Observations :

    • Substituent position and electronic nature significantly impact reactivity and physicochemical behavior.
    • Structural data for the target compound (e.g., melting point, density) are unavailable in the provided evidence, necessitating reliance on analog-based estimates.
  • Critical Gaps: Experimental data (e.g., NMR, XRD) for the target compound are absent in the provided materials. Comparative biological activity or solubility data are unavailable, limiting functional insights.

Biological Activity

tert-Butyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate (CAS Number 923283-63-0) is a compound that has garnered attention in both medicinal chemistry and agricultural sciences due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula C9H13N3O4C_9H_{13}N_3O_4 and a molecular weight of approximately 227.22 g/mol. It features a pyrazole ring with a tert-butyl group that enhances its hydrophobic character, while the nitro and carboxylate functionalities contribute to its reactivity and biological activity .

Antimicrobial and Antipathogenic Properties

Recent studies indicate that this compound exhibits significant antimicrobial properties. It has been explored for use as a pesticide or herbicide due to its efficacy against specific pests and pathogens . The compound's structure allows it to interact with biological targets, potentially leading to the inhibition of growth in various microbial species.

Anticancer Activity

The compound has also been investigated for its anticancer potential. Pyrazole derivatives have shown promise in inhibiting the growth of several cancer cell types, including lung, breast, and colorectal cancers. For instance, compounds containing the 1H-pyrazole scaffold have displayed significant antiproliferative activity against various cancer cell lines .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Reference
HeLa7.01 ± 0.60
MCF-714.31 ± 0.90
A5498.55 ± 0.35

The biological activity of this compound can be attributed to several mechanisms:

  • Reduction of Nitro Group : The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors, influencing various biological pathways .
  • Inhibition of Kinases : Similar pyrazole derivatives have been shown to inhibit kinases such as Aurora-A, which plays a critical role in cell division .
  • Interaction with Microtubules : Some studies suggest that pyrazole derivatives may bind to tubulin, leading to microtubule disassembly, which is crucial for cancer cell proliferation .

Synthesis Methods

The synthesis of this compound can be achieved through various methods that allow for modifications to enhance specific properties or activities:

Table 2: Synthesis Methods

Method DescriptionYield (%)
Condensation with 1,3-diketones70–95%
One-pot addition-cyclocondensation~82%
Nucleophilic substitution followed by cyclizationVaries

These methods highlight the versatility in synthesizing this compound, allowing for the production of derivatives with potentially enhanced biological activities .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of pyrazole derivatives, this compound was found to significantly inhibit cell proliferation in vitro across several cancer cell lines, demonstrating its potential as an anticancer agent .

Case Study 2: Agricultural Applications

Another study focused on the agricultural applications of this compound, highlighting its effectiveness as a pesticide against specific pathogens affecting crops. The results indicated a promising profile for use in agrochemicals due to its selective action against pests while being less harmful to beneficial organisms .

Q & A

Q. What are the recommended synthetic routes for tert-Butyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate?

The synthesis typically involves multi-step procedures, including cyclization and functional group modifications. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can introduce triazole moieties, as demonstrated in the synthesis of ethyl 3-(4-butyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carboxylate . Key steps include:

  • Dissolving intermediates in THF/water (1:1) with copper sulfate (0.2 equiv) and sodium ascorbate (1 equiv) as catalysts.
  • Heating at 50°C for 72 hours, followed by extraction with methylene chloride and purification via silica gel chromatography (e.g., Biotage systems with dichloromethane/methanol gradients).
  • Characterization using 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

Orthogonal analytical techniques are critical:

  • Chromatography : Flash chromatography (e.g., dichloromethane/methanol gradients) ensures purity, with TLC monitoring (Rf values reported) .
  • Spectroscopy : 1H^1H-NMR (400 MHz) and 13C^{13}C-NMR (100 MHz) in DMSO-d6_6 resolve proton environments and carbonyl/heterocyclic carbons. For example, pyrazole protons typically appear at δ 8.21–13.90 ppm .
  • Mass Spectrometry : FAB-MS or HRMS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 264.1455) .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray analysis (e.g., triclinic P1 space group, α/β/γ angles ~88–89°) provides precise bond lengths and angles .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Based on structurally related pyrazole derivatives:

  • PPE : Wear nitrile gloves, P95 respirators (for dust), and full-body protective clothing to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks (H332: harmful if inhaled) .
  • First Aid : In case of contact, rinse eyes with water for 15 minutes; wash skin with soap and water .
  • Disposal : Dispose of contaminated waste via licensed chemical disposal services to prevent environmental release .

Advanced Research Questions

Q. How can one optimize reaction conditions to improve yield and selectivity in the synthesis of this compound?

  • Catalyst Screening : Test alternative catalysts (e.g., Ru-based systems) for regioselective nitration at the 4-position of the pyrazole ring.
  • Solvent Effects : Evaluate polar aprotic solvents (DMF, DMSO) to enhance nitro group incorporation.
  • Temperature Control : Lower temperatures (0–5°C) may reduce side reactions during nitration, as seen in tert-butyl ester syntheses .
  • Reaction Monitoring : Use in-situ IR or HPLC to track intermediate formation and adjust reaction times dynamically .

Q. What analytical techniques are suitable for resolving contradictions in spectroscopic data during characterization?

  • 2D NMR : HSQC and HMBC experiments correlate 1H^1H-13C^{13}C couplings to assign ambiguous peaks (e.g., distinguishing nitro vs. ester carbonyls) .
  • X-ray Diffraction : Resolve tautomeric or conformational ambiguities in the solid state (e.g., planar vs. puckered pyrazole rings) .
  • Computational Validation : Compare experimental 1H^1H-NMR shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-31G* basis sets) .

Q. What computational methods can predict the reactivity and stability of this compound under varying conditions?

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess electronic effects of the nitro and tert-butyl groups on pyrazole ring stability .
  • Molecular Dynamics (MD) : Simulate solvation effects in common solvents (e.g., DMSO, THF) to predict solubility and degradation pathways.
  • Docking Studies : Model interactions with biological targets (e.g., enzymes in medicinal chemistry applications) to prioritize derivatives for synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.